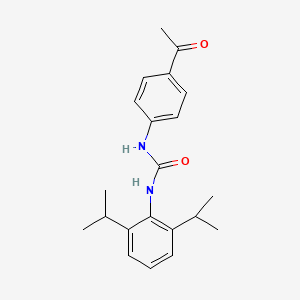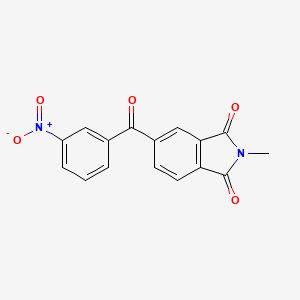
2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione, also known as MNBD, is a synthetic compound that has been extensively studied for its potential applications in various fields. MNBD belongs to the class of isoindole-1,3(2H)-dione derivatives, which are known to possess a wide range of biological activities.
科学的研究の応用
2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential applications in various fields such as medicine, material science, and organic synthesis. In medicine, 2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential as a diagnostic tool for cancer and other diseases. In material science, 2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of novel materials such as polymers and dendrimers. In organic synthesis, 2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been used as a versatile reagent for the synthesis of various compounds.
作用機序
The mechanism of action of 2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been shown to possess anti-microbial activity against various pathogens.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its versatility as a reagent for the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using 2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of 2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione-based materials for various applications such as drug delivery and tissue engineering. Another area of research is the study of the mechanism of action of 2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione and its potential as a therapeutic agent for various diseases. Additionally, the synthesis of novel 2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione derivatives with improved properties is an area of interest for future research.
Conclusion:
In conclusion, 2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has shown promising results in various studies and its potential for further research is vast.
合成法
The synthesis of 2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-nitrobenzoyl chloride with 2-methyl-1H-isoindole-1,3(2H)-dione in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain pure 2-methyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione.
特性
IUPAC Name |
2-methyl-5-(3-nitrobenzoyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c1-17-15(20)12-6-5-10(8-13(12)16(17)21)14(19)9-3-2-4-11(7-9)18(22)23/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXWWZOVADGSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

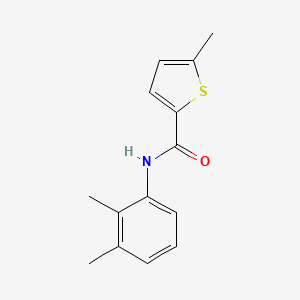
![2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B5750636.png)
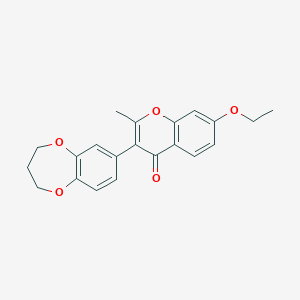
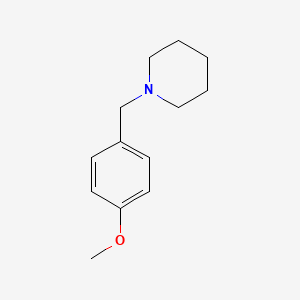
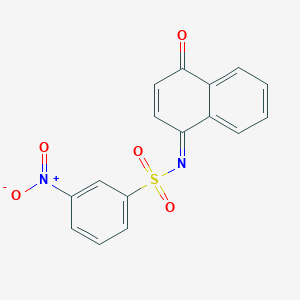
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5750650.png)
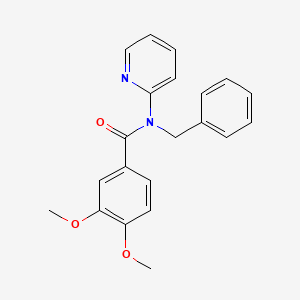


![7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5750667.png)
![N-[4-(diethylamino)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5750674.png)
![1-(5-methyl-2-furoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5750682.png)
